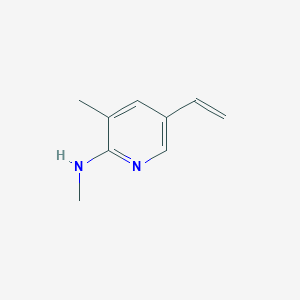

N,3-Dimethyl-5-vinylpyridin-2-amine

Description

N,3-Dimethyl-5-vinylpyridin-2-amine is a pyridine derivative featuring a dimethylamino group at position 2, a methyl group at position 3, and a vinyl substituent at position 4.

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

5-ethenyl-N,3-dimethylpyridin-2-amine |

InChI |

InChI=1S/C9H12N2/c1-4-8-5-7(2)9(10-3)11-6-8/h4-6H,1H2,2-3H3,(H,10,11) |

InChI Key |

CMMSSIDGYHGABX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1NC)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-5-vinylpyridin-2-amine typically involves the reaction of 2-aminopyridine with appropriate alkylating agents. One common method involves the alkylation of 2-aminopyridine with methyl iodide to introduce the methyl group, followed by vinylation using vinyl halides under basic conditions . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-5-vinylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methyl and vinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) can be employed.

Major Products

The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds, which can be further utilized in organic synthesis and pharmaceutical development .

Scientific Research Applications

Synthetic Chemistry Applications

The presence of both a vinyl and dimethyl substituent allows N,3-Dimethyl-5-vinylpyridin-2-amine to serve as a versatile building block in organic synthesis. Its reactivity can be exploited in various chemical transformations, including:

- Polymer Chemistry : The vinyl group can undergo polymerization reactions, making this compound useful in the synthesis of new polymeric materials.

- Functionalization : The compound can be functionalized to create derivatives with specific properties tailored for particular applications.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylpyridine | Methyl group at position 3 | Commonly used as a solvent and reagent |

| 4-Vinylpyridine | Vinyl group at position 4 | Used in polymer chemistry |

| 2-Aminopyridine | Amino group at position 2 | Precursor for various pharmaceuticals |

| 5-Ethylpyridine | Ethyl group at position 5 | Exhibits different biological activities |

Medicinal Chemistry Applications

This compound has potential therapeutic uses, particularly in the development of drugs targeting neurodegenerative diseases like Alzheimer's disease. Research indicates that derivatives of pyridine compounds can act as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes linked to the pathogenesis of Alzheimer's disease.

Case Study: Anti-Alzheimer Agents

A recent study explored the synthesis of novel aryl-substituted 2-aminopyridine derivatives through reactions involving this compound. The results demonstrated significant inhibitory activity against acetylcholinesterase, suggesting potential for use in Alzheimer's treatment .

Interaction studies on this compound reveal its reactivity with various biological molecules. The compound's structural features contribute to its ability to engage in interactions that may lead to therapeutic effects.

Mechanism of Action

The mechanism of action of N,3-Dimethyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key pyridine derivatives and their substituent effects are compared below:

Key Observations :

- Electronic Effects : Nitro groups (e.g., in N,N-Dimethyl-3-nitropyridin-2-amine) are electron-withdrawing, reducing aromatic ring reactivity, whereas vinyl and methoxy groups (as in the target compound and ) are electron-donating, enhancing conjugation .

- Reactivity : The vinyl group in this compound may enable polymerization or Michael addition, contrasting with the boron-containing analog’s utility in cross-coupling reactions .

- Solubility: Dimethylamino groups improve solubility in polar solvents compared to diethylamino derivatives (e.g., ), which exhibit higher hydrophobicity .

Biological Activity

N,3-Dimethyl-5-vinylpyridin-2-amine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, drawing from various studies and research findings.

Synthesis of this compound

The compound can be synthesized through a variety of methods involving pyridine derivatives. One notable approach is the cascade reaction of 1,1-enediamines with vinamidinium salts, which allows for the efficient production of 2-aminopyridine derivatives, including this compound. This method has been shown to yield good to excellent results while maintaining simplicity in the workup procedures .

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. The following sections detail specific activities and findings related to this compound.

Neuroprotective Effects

Research indicates that derivatives of 2-aminopyridines can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegeneration. A study highlighted that certain derivatives exhibited significant inhibitory activity against these enzymes, suggesting potential use in treating Alzheimer's disease. For instance, one derivative showed an IC50 value of 34.81 µM against AChE . This inhibition could enhance cognitive function by preventing the breakdown of acetylcholine.

Anticancer Properties

This compound and its derivatives have also been evaluated for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by inhibiting tubulin polymerization. For example, certain analogues showed moderate activity against various cancer cell lines, with IC50 values indicating effective antiproliferative activity . The mechanism involves binding at the colchicine site on tubulin, which disrupts microtubule dynamics essential for cell division.

In Vitro Studies

- Antiproliferative Activity : In vitro tests on human tumor cell lines such as HeLa and MCF-7 showed that this compound can significantly inhibit cell proliferation at low concentrations. The half-maximal inhibitory concentration (IC50) values were calculated to assess potency across different cell lines .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to an increase in Annexin V-positive cells, confirming apoptosis induction after 72 hours of exposure .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications to the pyridine ring or substituents can enhance or reduce its efficacy against target enzymes or cancer cells. For instance, the introduction of polar groups can improve solubility and bioavailability while maintaining high antitumor potency .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.